1-(2-Bromopropanoyl)pyrrolidine

Descripción general

Descripción

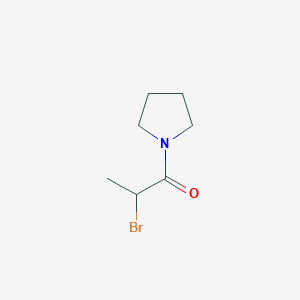

1-(2-Bromopropanoyl)pyrrolidine, also known as 2-bromopropionylpyrrolidine, is an organic compound that belongs to the class of pyrrolidines. It is a colorless solid that is soluble in water and is used in a variety of scientific research applications. It is commonly used in the synthesis of other compounds and has been used in the development of new drugs.

Aplicaciones Científicas De Investigación

Pyrrolidines in Chemical Synthesis

Pyrrolidines, a class of heterocyclic organic compounds, are significant in various scientific applications, including medicine and industry. They serve as precursors in chemical syntheses, such as the polar [3+2] cycloaddition to produce pyrrolidine derivatives. These derivatives are utilized in creating new medicinal molecules and biologically active compounds, emphasizing their importance in drug development and organic chemistry (Żmigrodzka et al., 2022).

Biological Activity of Pyrrolidine Derivatives

Pyrrolidine derivatives exhibit biological activities, including antibacterial and antimycobacterial properties. For instance, certain pyrrolidine-2-one derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Nural et al., 2018). The synthesis of pyrrolidin-2-ones and their derivatives, especially with various substituents, is of great interest due to their structure being found in many natural products and biologically active molecules (Rubtsova et al., 2020).

Pyrrolidines in Marine-Derived Alkaloids

Marine-derived fungi have been a source of novel pyrrolidine alkaloids. For example, scalusamides, new pyrrolidine alkaloids isolated from the fungus Penicillium citrinum, have shown antifungal and antibacterial activities. These findings indicate the significance of pyrrolidines in natural product chemistry and their potential application in pharmaceuticals (Tsuda et al., 2005).

Pyrrolidines in Material Science

In material science, pyrrolidine compounds have been used to study acidic properties of various materials. For instance, the adsorption of pyridine on silica doped with different cations generated Lewis acid sites, indicating the utility of pyrrolidine compounds in material characterization and catalysis research (Connell & Dumesic, 1987).

Pyrrolidines in Catalysis

Pyrrolidine derivatives have been employed in catalytic processes. For example, the synthesis of 1-(3-phenylpropyl)pyrrolidine-2,5-dione under solid–liquid phase-transfer catalysis demonstrates the use of pyrrolidine compounds in facilitating organic reactions (Wang & Chen, 2008). This highlights the role of pyrrolidine derivatives in enhancing reaction efficiency and selectivity in organic synthesis.

Pyrrolidines in Magnetic Resonance Imaging

In biomedical research, stable free radicals derived from pyrrolidine compounds, like 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, are used as molecular probes in magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems, making them valuable in various biophysical applications (Dobrynin et al., 2021).

Direcciones Futuras

The pyrrolidine ring, a key feature of “1-(2-Bromopropanoyl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The exact target would depend on the specific structure and functional groups present in the molecule.

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The bromopropanoyl group in 1-(2-Bromopropanoyl)pyrrolidine could potentially act as an electrophile, reacting with nucleophilic sites on the target molecule.

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a variety of biological processes, including signal transduction, metabolic processes, and cell cycle regulation . The exact pathways would depend on the specific targets of the compound.

Pharmacokinetics

The pyrrolidine ring could be metabolized through various pathways, including oxidation and conjugation .

Result of Action

Depending on its targets and mode of action, it could potentially modulate cellular processes, alter protein function, or induce cellular responses .

Action Environment

The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the bromopropanoyl group could be influenced by the pH of the environment . Additionally, the stability of the compound could be affected by temperature and light.

Propiedades

IUPAC Name |

2-bromo-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAADBKOUMIMVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340709 | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54537-48-3 | |

| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

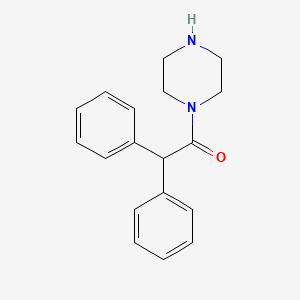

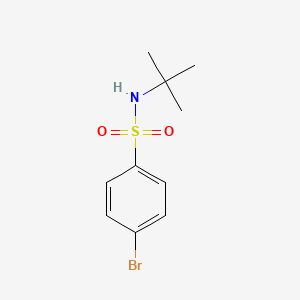

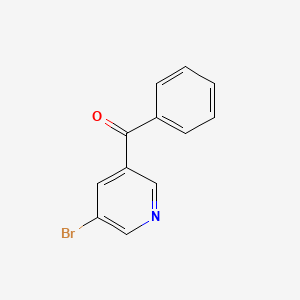

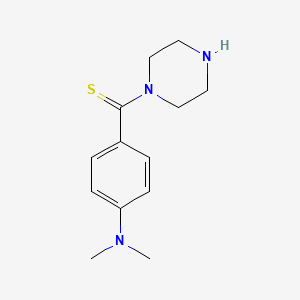

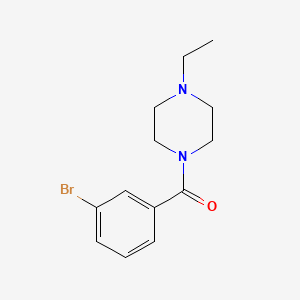

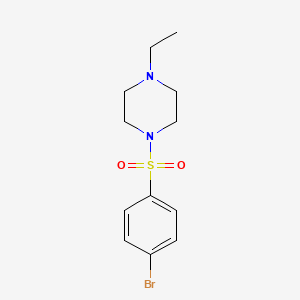

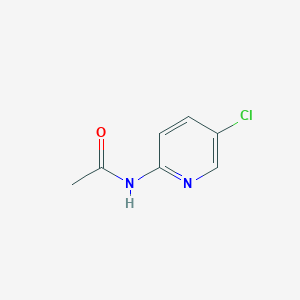

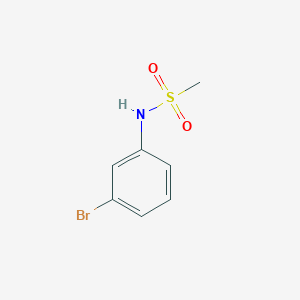

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.